2-Chloro-4-(3-hydroxyphenyl)phenol
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Overview
Description
2-Chloro-4-(3-hydroxyphenyl)phenol is a chemical compound that belongs to the class of substituted phenols It is characterized by the presence of a chlorine atom and a hydroxyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-hydroxyphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is known for its mild, green, and highly efficient protocol, allowing for the smooth transformation of arylboronic acids into substituted phenols in very good to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed processes, such as the Suzuki–Miyaura coupling, is common in industrial settings due to its mild and functional group-tolerant reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-4-(3-hydroxyphenyl)phenol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-hydroxyphenyl)phenol involves its interaction with specific molecular targets and pathways. For example, it can inhibit membrane-bound enzymes in bacterial cells, leading to disruption of cellular processes and eventual cell death . The compound’s hydroxyl group allows it to form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(4-chlorophenol): Similar in structure but with different substitution patterns.
Hexachlorophene: A chlorinated bisphenol with antiseptic properties.
Dichlorophen: An antimicrobial agent with activity against a broad spectrum of microorganisms.
Uniqueness
2-Chloro-4-(3-hydroxyphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-4-(3-hydroxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(14)6-8/h1-7,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYWPRBHPJTLAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653502 |
Source
|
Record name | 3'-Chloro[1,1'-biphenyl]-3,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920283-79-0 |
Source
|
Record name | 3'-Chloro[1,1'-biphenyl]-3,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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